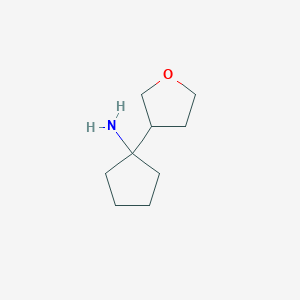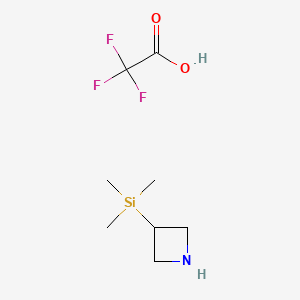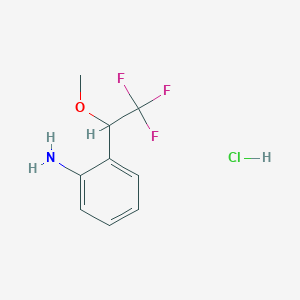
2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride is a chemical compound with the molecular formula C9H10F3NO·HCl. It is known for its unique structural features, which include a trifluoromethyl group and a methoxy group attached to an aniline ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride typically involves the reaction of 2,2,2-trifluoro-1-methoxyethanol with aniline in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of a solvent such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biochemical assays and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-methoxyethanol: Shares the trifluoromethyl and methoxy groups but lacks the aniline ring.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Contains a trifluoromethyl group but differs in its overall structure and functional groups.
Uniqueness
2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride is unique due to its combination of a trifluoromethyl group, methoxy group, and aniline ring. This combination imparts distinctive chemical properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C9H11ClF3NO |
|---|---|
Molekulargewicht |
241.64 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoro-1-methoxyethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-14-8(9(10,11)12)6-4-2-3-5-7(6)13;/h2-5,8H,13H2,1H3;1H |
InChI-Schlüssel |
KTFUZGFWRGRZSF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1N)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Aminomethyl)cyclohexyl]methanol](/img/structure/B13560812.png)
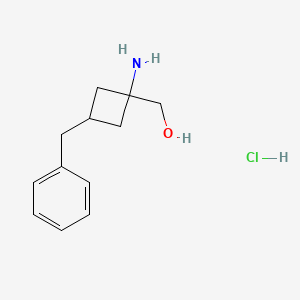
![9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13560816.png)
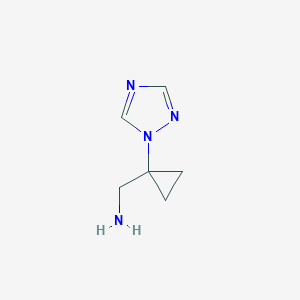
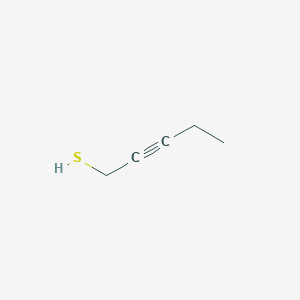
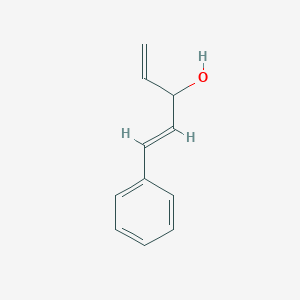
![2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13560836.png)
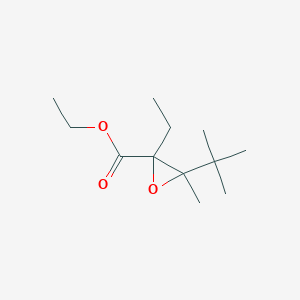
![Tert-butyl6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13560851.png)
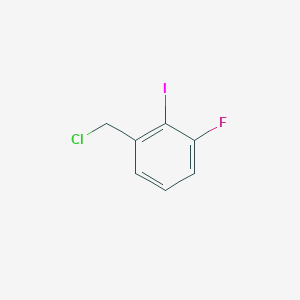
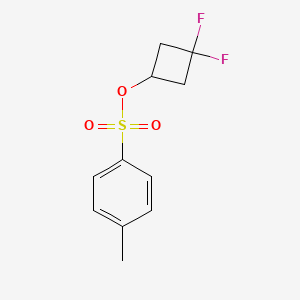
![2-oxo-2-(thiophen-2-yl)ethyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13560870.png)
